N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a benzamide moiety, and it is characterized by the presence of a 4-chlorophenyl group and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide typically involves multiple steps One common synthetic route starts with the preparation of the pyridazine core This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes and receptors.
Medicine: Potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its efficacy and safety can be evaluated through in vitro and in vivo studies.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide: can be compared with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of both the 4-chlorophenyl and methoxybenzamide groups may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Compound Structure and Properties
The molecular formula of this compound is C18H16ClN5O. The presence of a pyridazine core, chlorophenyl group, and methoxybenzamide moiety contributes to its unique reactivity and potential biological activity. The compound's structural features are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₅O |
Molecular Weight | 353.81 g/mol |
CAS Number | 1219583-84-2 |
Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These steps often include the formation of the pyridazine ring followed by the introduction of the chlorophenyl and methoxy groups. The synthesis pathway is crucial for ensuring the purity and yield of the compound, which can be achieved through various organic chemistry techniques.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has shown that compounds with similar structures often interact with bacterial cell walls or inhibit essential enzymatic pathways, leading to microbial death.
Anticancer Effects
Research has highlighted the anticancer potential of this compound. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival. For example, a study on derivatives of benzamide indicated their ability to inhibit tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with specific enzymes that are critical for cellular processes.
- Receptor Modulation : Binding to receptors involved in signal transduction pathways, potentially altering cellular responses.
- Increased A3G Levels : Similar compounds have been shown to elevate intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication .
Case Studies
- Antiviral Activity : A study evaluating related compounds demonstrated significant antiviral effects against Hepatitis B virus (HBV), with mechanisms linked to increased A3G levels in HepG2 cells . This suggests a potential pathway for this compound to inhibit viral replication.
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects on various cancer cell lines, revealing a concentration-dependent response that supports further investigation into its anticancer properties .
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAEHGBHDZKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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